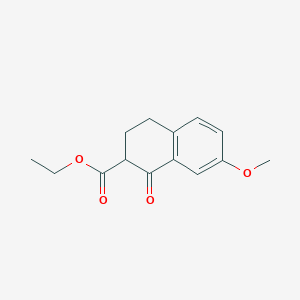

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

Description

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate (CAS: 31846-34-1) is a naphthalene-derived ester with a partially hydrogenated ring system. Its molecular formula is C₁₄H₁₆O₄, and it features a methoxy group at the 7-position, an ethyl ester at the 2-position, and a ketone at the 1-position. Key physical properties include:

- Molar mass: 248.27 g/mol

- Melting point: 47–48°C

- Boiling point: 382.1±42.0°C (predicted)

- Density: 1.177±0.06 g/cm³

- pKa: 11.06±0.20 (predicted), indicating weak acidity .

This compound is structurally significant due to its fused bicyclic system and functional group diversity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-18-14(16)11-7-5-9-4-6-10(17-2)8-12(9)13(11)15/h4,6,8,11H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYGZXJQPCYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid+ethanolH2SO4Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid.

Reduction: Formation of 7-methoxy-1-hydroxy-3,4-dihydro-2H-naphthalene-2-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate in the development of anticancer agents. The compound's structure is conducive to modifications that can enhance its efficacy against cancer cells. For instance, derivatives of naphthalene compounds have been synthesized and tested for their antiproliferative effects on various cancer cell lines.

Case Study: VEGFR-2 Inhibition

A study investigated a series of naphthalene hybrids, including derivatives similar to ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate, for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The synthesized compounds exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some showing an apoptotic effect characterized by increased caspase activity .

Anti-inflammatory Properties

Naphthalene derivatives are also noted for their anti-inflammatory properties. Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate can be modified to enhance these effects, potentially leading to new treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

Synthesis of Polymers

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate can serve as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties.

Case Study: Polymer Blends

Research has demonstrated that incorporating ethyl 7-methoxy derivatives into polymer blends can improve their thermal stability and mechanical strength. These materials have potential applications in coatings and composites used in aerospace and automotive industries.

Organic Light Emitting Diodes (OLEDs)

The compound's optical properties make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current can be harnessed in display technologies.

Table 2: Optical Properties for OLED Applications

| Property | Value |

|---|---|

| Emission Wavelength | ~520 nm |

| Quantum Yield | ~20% |

| Stability | High under ambient conditions |

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 1-Oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

- Structure : Differs by replacing the ethyl ester with a methyl group and lacking the 7-methoxy substituent.

- Synthesis : Prepared via two routes:

- Reaction of 1-tetralone with dimethyl carbonate.

- Use of pentafluorophenyl methyl carbonate and 1-tetralone.

- Key differences :

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

- Structure : Features a cyclohexene ring fused with a naphthalene system and an aryl substituent at the 6-position.

- Synthesis: Sodium ethoxide-mediated condensation of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones in ethanol under reflux .

- Key differences: The cyclohexene ring introduces conformational flexibility absent in the rigid dihydronaphthalene system.

3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene

- Structure : Contains a chlorobenzoyl group at the 3-position and methoxy groups at 2- and 7-positions.

- Synthesis : Friedel-Crafts acylation of 2,7-dimethoxynaphthalene with 4-chlorobenzoic acid using P₂O₅-MsOH as a catalyst .

- Key differences: The chlorobenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | C₁₄H₁₆O₄ | 248.27 | 47–48 | 382.1±42.0 | Ethyl ester, 7-methoxy, ketone |

| Methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | C₁₃H₁₂O₃ | 234.24 | Not reported | Not reported | Methyl ester, ketone |

| 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene | C₁₉H₁₅ClO₃ | 356.8 | Not reported | Not reported | Chlorobenzoyl, 2,7-dimethoxy |

| Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate | C₂₃H₂₂O₃ | 346.4 | Not reported | Not reported | Cyclohexene, aryl, ketone |

Research Findings and Functional Group Impacts

- Ethyl ester vs. methyl ester : Longer alkyl chains (ethyl) may improve lipid solubility, affecting bioavailability in pharmaceutical contexts .

- Ketone position : The 1-oxo group in the target compound could facilitate hydrogen bonding, influencing crystallization behavior (evidenced by its sharp melting point) .

Biological Activity

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate (CAS No. 31846-34-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molar Mass | 248.27 g/mol |

| Density | 1.177 g/cm³ |

| Melting Point | 47–48 °C |

| Boiling Point | 382.1 °C (predicted) |

| pKa | 11.06 (predicted) |

These properties indicate a stable compound with a moderate melting point, suggesting potential for various applications in organic synthesis and medicinal chemistry.

Antifungal and Insecticidal Properties

Research has indicated that derivatives of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate exhibit notable antifungal and insecticidal activities. In one study, compounds derived from this scaffold were tested against several pathogens, including fungi such as Rhizoctonia bataticola and Fusarium oxysporum. The results demonstrated moderate to good antifungal activity with effective concentrations (ED50) ranging from 29.6 to 495.9 µg/mL .

Additionally, the compound showed insect growth regulator (IGR) activity against the pest Spodoptera litura, indicating its potential use in agricultural applications to manage pest populations .

Structure-Activity Relationship (SAR)

The SAR studies of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate reveal that modifications to its structure can significantly impact its biological activity. For instance, substituents on the aromatic ring have been shown to enhance antifungal potency and insecticidal efficacy. Compounds with halogen substitutions exhibited improved activities compared to their non-substituted counterparts .

Case Study 1: Antifungal Activity

In a comparative study focusing on the antifungal properties of various derivatives, Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate was synthesized alongside several analogs. The study found that certain modifications led to enhanced activity against A. porri, suggesting that specific functional groups could be optimized for better efficacy against fungal pathogens .

Case Study 2: Insect Growth Regulation

Another study evaluated the IGR activity of several compounds derived from Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate against S. litura. The results indicated that compounds with specific alkyl substitutions showed significant inhibition of larval growth, demonstrating the compound's potential as a bio-pesticide .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate, and how are reaction efficiencies optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or esterification of a pre-functionalized naphthalene derivative. For example, similar naphthalene carboxylates are prepared by reacting a substituted tetrahydronaphthalenone with an alkylating agent (e.g., allyl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). Reaction optimization includes:

- Solvent selection : DMF enhances nucleophilicity of intermediates .

- Temperature control : Room temperature minimizes side reactions .

- Purification : Column chromatography (e.g., pentane:ethyl acetate = 8:2) or recrystallization (ethanol) improves purity .

Yields ~70% are achievable under optimized conditions .

Advanced: How can low yields in the cyclization step of naphthalene carboxylate synthesis be addressed?

Answer:

Low yields during cyclization often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Lewis acids (e.g., P₂O₅ in MsOH) enhance electrophilic aromatic substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting groups : Introducing tert-butyldiphenylsilyl (TBDPS) groups stabilizes intermediates, as seen in analogous naphthalene carboxylates .

Post-reaction quenching with ice and extraction with ethyl acetate minimizes degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), carbonyl (δ ~170 ppm), and dihydronaphthalene protons (δ 1.5–3.0 ppm) .

- IR : Confirms ester C=O (~1720 cm⁻¹) and ketone (1680 cm⁻¹) functionalities .

- Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments?

Answer:

X-ray crystallography provides unambiguous bond lengths/angles and confirms stereochemistry. For example:

- SHELX refinement : SHELXL resolves disorder in the dihydronaphthalene ring .

- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice, validated via SHELXPRO .

Crystallographic data (e.g., C28H28O7 structures) are deposited in the Cambridge Structural Database for cross-validation .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme inhibition : Screen against cyclooxygenase (COX) or cytochrome P450 isoforms, using fluorometric assays .

- Cytotoxicity : MTT/PrestoBlue assays in cancer cell lines (e.g., HeLa) .

- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors .

Dose-response curves (IC₅₀/EC₅₀) are calculated using nonlinear regression .

Advanced: How do substituents on the naphthalene core influence pharmacological activity?

Answer:

- Methoxy groups : Enhance lipid solubility and CNS penetration but may reduce metabolic stability .

- Ester vs. carboxylate : Ethyl esters improve bioavailability compared to free acids .

- Dihydro vs. aromatic rings : Partial saturation modulates π-π stacking with target proteins .

Structure-activity relationships (SAR) are validated via comparative assays on analogs .

Basic: How should researchers handle discrepancies in reported spectroscopic data?

Answer:

- Solvent effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆ .

- Dynamic effects : Variable-temperature NMR resolves rotational isomers in esters .

- Cross-validation : Match IR carbonyl peaks with computed DFT frequencies (e.g., B3LYP/6-31G*) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

- DFT calculations : HOMO/LUMO surfaces identify electrophilic sites (e.g., carbonyl carbons) .

- Molecular dynamics : Simulate solvation effects on reaction pathways (e.g., in DMF) .

- Docking studies : Predict binding poses in enzyme active sites (AutoDock Vina) .

Basic: What are the key purity criteria for this compound in pharmacological studies?

Answer:

- HPLC : ≥95% purity (C18 column, acetonitrile:water gradient) .

- Elemental analysis : %C, %H within ±0.4% of theoretical values .

- Residual solvents : GC-MS detects DMF or ethyl acetate (limits <500 ppm) .

Advanced: How can researchers mitigate batch-to-batch variability in synthetic protocols?

Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman .

- Scale-up protocols : Maintain consistent stirring rates and cooling profiles to avoid exotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.